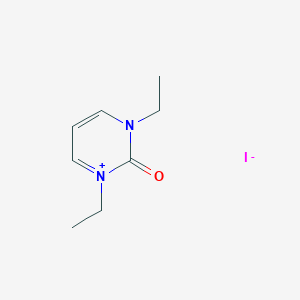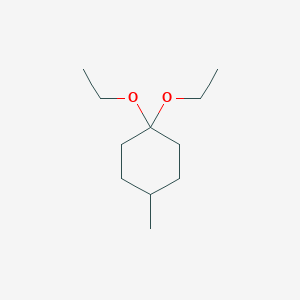
Cyclohexane, 1,1-diethoxy-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1,1-diethoxy-4-methyl- is an organic compound with the molecular formula C11H22O2 It is a derivative of cyclohexane, where two ethoxy groups and a methyl group are substituted at the 1 and 4 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexane, 1,1-diethoxy-4-methyl- can be synthesized through the acetalization of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- An acid catalyst such as p-toluenesulfonic acid is added to the mixture.
- The reaction mixture is heated under reflux conditions to facilitate the formation of the acetal.
- The product is then purified through distillation or recrystallization.
Cyclohexanone: is mixed with .
Industrial Production Methods
In an industrial setting, the production of cyclohexane, 1,1-diethoxy-4-methyl- follows a similar synthetic route but on a larger scale. The process involves continuous feeding of cyclohexanone and ethanol into a reactor with an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then separated and purified using industrial distillation techniques.
化学反応の分析
Types of Reactions
Cyclohexane, 1,1-diethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone and other oxidation products.
Reduction: Reduction reactions can convert the compound back to cyclohexane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Cyclohexanone, carboxylic acids, and other oxidized derivatives.
Reduction: Cyclohexane derivatives with reduced functional groups.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
科学的研究の応用
Cyclohexane, 1,1-diethoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclohexane, 1,1-diethoxy-4-methyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Cyclohexane, 1,1-dimethoxy-4-methyl-: Similar structure but with methoxy groups instead of ethoxy groups.
Cyclohexane, 1,1-diethoxy-4-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Cyclohexane, 1,1-diethoxy-3-methyl-: Similar structure but with the methyl group at the 3 position.
Uniqueness
Cyclohexane, 1,1-diethoxy-4-methyl- is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
52162-24-0 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC名 |
1,1-diethoxy-4-methylcyclohexane |
InChI |
InChI=1S/C11H22O2/c1-4-12-11(13-5-2)8-6-10(3)7-9-11/h10H,4-9H2,1-3H3 |
InChIキー |
BDXWQBIGBPSDPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCC(CC1)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



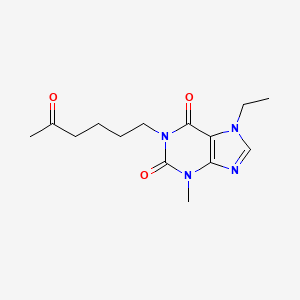
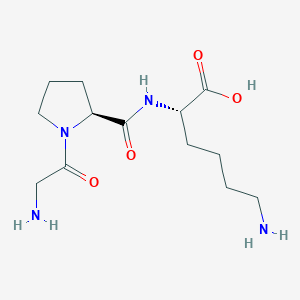
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
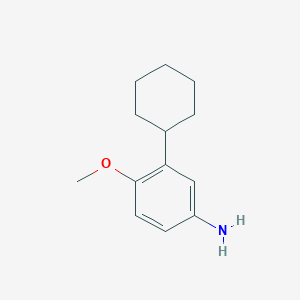

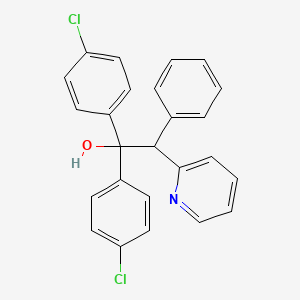
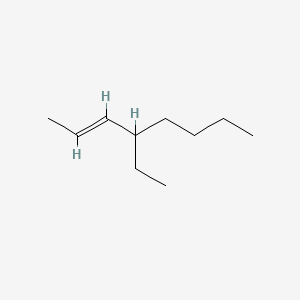
![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)
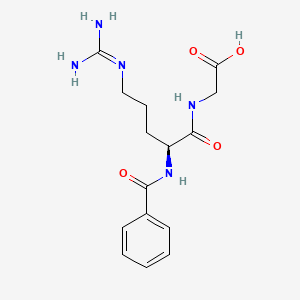
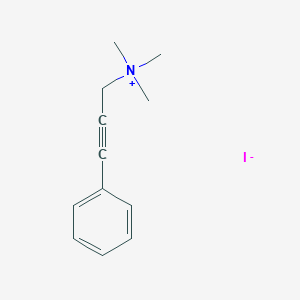
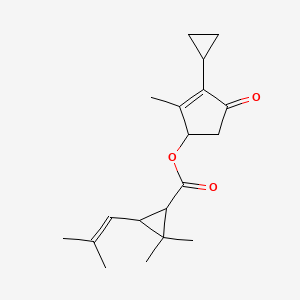
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
